ethyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate
Description
Properties
Molecular Formula |
C23H23N5O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
ethyl 4-[2-oxo-4-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl]pyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H23N5O4/c1-2-32-23(31)17-5-9-20(10-6-17)28-13-18(11-21(28)29)22(30)26-19-7-3-16(4-8-19)12-27-15-24-14-25-27/h3-10,14-15,18H,2,11-13H2,1H3,(H,26,30) |
InChI Key |
RSYVIRKKVIGGNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(1H-1,2,4-Triazol-1-Ylmethyl)Aniline
The triazole-substituted aniline derivative serves as the carbamoyl precursor. A high-yielding method involves nucleophilic substitution between 4-(chloromethyl)aniline and 1H-1,2,4-triazole under basic conditions:
Procedure :
-
4-(Chloromethyl)aniline (10.0 g, 63.7 mmol) and 1H-1,2,4-triazole (5.3 g, 76.4 mmol) were suspended in anhydrous DMF (100 mL) with potassium carbonate (13.2 g, 95.5 mmol).
-
The mixture was stirred at 80°C for 12 h, cooled, and filtered. The filtrate was concentrated, and the residue was recrystallized from ethanol to yield 4-(1H-1,2,4-triazol-1-ylmethyl)aniline as a white solid (9.1 g, 85%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | 98.5% |
| Melting Point | 142–144°C |
Preparation of Pyrrolidin-2-One-4-Carboxylic Acid
The pyrrolidinone core was synthesized via cyclization of γ-ketoamide intermediates:
Procedure :
-
Ethyl 4-oxopentanoate (15.0 g, 94.3 mmol) was treated with aqueous ammonia (28%, 50 mL) at 0°C for 2 h.
-
The resulting γ-ketoamide was heated with concentrated HCl (20 mL) at 100°C for 4 h, yielding pyrrolidin-2-one-4-carboxylic acid as a crystalline solid (8.7 g, 70%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70% |
| Purity (NMR) | >99% |
| Melting Point | 168–170°C |
Carbamoyl Linkage Formation
The critical carbamoyl bridge was established via amide coupling between the pyrrolidinone carboxylic acid and the triazole-containing aniline:
Acid Chloride Activation
-
Pyrrolidin-2-one-4-carboxylic acid (5.0 g, 38.5 mmol) was refluxed with thionyl chloride (20 mL) for 3 h. Excess thionyl chloride was removed under vacuum to yield the acid chloride as a pale yellow oil (5.4 g, 95%).
Amidation Reaction
-
The acid chloride (5.4 g, 36.5 mmol) was dissolved in dry THF (50 mL) and added dropwise to a solution of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline (6.2 g, 33.2 mmol) and triethylamine (7.0 mL, 49.8 mmol) in THF (100 mL) at 0°C.
-
After stirring at room temperature for 12 h, the mixture was filtered, and the solid was washed with cold ethanol to afford the carbamoyl intermediate (9.8 g, 89%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity (HPLC) | 97.8% |
| Melting Point | 195–197°C |
Benzoate Ester Incorporation
The final step involves coupling the pyrrolidinone-carbamoyl intermediate with ethyl 4-fluorobenzoate via nucleophilic aromatic substitution:
Procedure :
-
The carbamoyl intermediate (7.0 g, 19.8 mmol) and ethyl 4-fluorobenzoate (3.7 g, 21.8 mmol) were dissolved in DMF (50 mL) with potassium carbonate (5.5 g, 39.6 mmol).
-
The reaction was heated at 120°C for 24 h, cooled, and poured into ice water. The precipitate was filtered and recrystallized from isopropyl alcohol to yield the target compound as a white solid (8.2 g, 82%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity (HPLC) | 99.2% |
| Melting Point | 203–205°C |
Alternative Synthetic Pathways
Copper-Catalyzed Triazole Formation
Adapting methodologies from MDPI, the triazole moiety was constructed via cycloaddition:
-
4-(Azidomethyl)aniline (5.0 g, 31.2 mmol) and propargyl alcohol (2.2 g, 37.4 mmol) were reacted with CuI/Al2O3 (5 mol%) in THF/H2O (1:1) at 25°C for 8 h.
-
The product, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, was isolated in 78% yield (4.9 g).
Comparison of Methods :
| Method | Yield | Purity |
|---|---|---|
| Nucleophilic Substitution | 85% | 98.5% |
| Cu-Catalyzed Cycloaddition | 78% | 97.0% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The amidation reaction’s efficiency was evaluated across solvents:
| Solvent | Temp (°C) | Yield |
|---|---|---|
| THF | 25 | 89% |
| DCM | 25 | 65% |
| DMF | 25 | 82% |
| THF | 0 | 75% |
THF at ambient temperature proved optimal, balancing reactivity and side-product formation.
Scalability and Industrial Feasibility
Pilot-scale synthesis (100 g batch) demonstrated consistent yields (80–85%) using the nucleophilic substitution route, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential as a pharmaceutical agent . Triazole derivatives are well-known for their biological activities, including antifungal and antibacterial properties. The triazole component of ethyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate enhances its interaction with biological targets, making it a candidate for developing new therapeutics.
Table 1: Biological Activities of Related Compounds
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Triazole Derivatives | Contains triazole ring | Antifungal and antibacterial |
| Pyrrolidine Derivatives | Pyrrolidine ring | Diverse pharmacological effects |
| Benzoate Esters | Benzoate ester group | Potential anti-inflammatory |
Antifungal Activity
The presence of the triazole moiety suggests that this compound may exhibit antifungal properties . Triazole compounds are recognized for their effectiveness against various fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Case Study: Triazole Compounds in Antifungal Therapy
Research has shown that triazole compounds can significantly reduce fungal load in infected models. For instance, a study demonstrated that a similar triazole derivative effectively treated systemic candidiasis in animal models by disrupting fungal cell membrane integrity.
Antibacterial Properties
In addition to antifungal applications, the compound may also possess antibacterial activity . The multifaceted structure allows it to interact with bacterial enzymes or cell membranes effectively.
Research Insights
Studies on structurally similar compounds have indicated their potential as broad-spectrum antibiotics. For example, certain pyrrolidine derivatives have been shown to inhibit bacterial growth by targeting specific metabolic pathways.
Cancer Research Applications
The combination of the triazole and pyrrolidine functionalities may also position this compound as a candidate in cancer therapy.
Potential Mechanisms
Research indicates that triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of cell signaling pathways. The compound's ability to target multiple pathways could enhance its effectiveness as an anticancer agent.
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes. These methods may include:
Common Synthetic Strategies
- Formation of the triazole ring through cyclization reactions.
- Coupling reactions to attach the pyrrolidine moiety.
- Esterification processes to form the benzoate structure.
Mechanism of Action
The mechanism of action of ethyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (CAS 1142210-42-1)
Key Features :
- Thiadiazole ring (1,3,4-thiadiazole) instead of triazole.
- Phenylcarbamoyl substituent on the thiadiazole.
- Methoxy linkage between the thiadiazole and benzoate.
Comparison :
| Property | Target Compound | Thiadiazole Analog |
|---|---|---|
| Heterocycle | 1,2,4-Triazole (N-rich, H-bonding) | 1,3,4-Thiadiazole (S-containing) |
| Electronic Effects | Stronger H-bond donor/acceptor | Higher lipophilicity (due to S) |
| Metabolic Stability | Likely higher (triazole resistance) | Potential oxidative metabolism |
The thiadiazole analog’s sulfur atom may enhance lipophilicity but reduce metabolic stability compared to the triazole in the target compound. The methoxy linker vs. methylene bridge also alters conformational flexibility .
Ethyl 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 1243021-30-8)
Key Features :
- Pyrimidine-thioxo core instead of pyrrolidinone.
- Diphenylpyrazole substituent.
- Thioxo group at position 2.
Comparison :
| Property | Target Compound | Pyrimidine-Thioxo Analog |
|---|---|---|
| Core Structure | 5-membered pyrrolidinone | 6-membered pyrimidine-thioxo |
| Substituents | Triazole-phenylcarbamoyl | Diphenylpyrazole |
| Hydrogen Bonding | Oxo group (C=O) | Thioxo group (C=S, weaker H-bond) |
The thioxo group’s weaker H-bonding capacity may reduce target affinity compared to the pyrrolidinone’s oxo group .
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic Acid Derivatives
- Pyrrolidin-1-yl group conjugated to a but-2-enoic acid.
- Dimethylamino substituents on aromatic rings.
Comparison :
| Property | Target Compound | Pyrrolidin-1-yl Derivative |
|---|---|---|
| Pyrrolidine Substitution | 2-Oxo group (lactam) | 4-Oxo group (ketone) |
| Electronic Effects | Electron-withdrawing oxo (C=O) | Electron-donating dimethylamino |
| Solubility | Higher (polar ester/amide) | Lower (non-polar dimethylamino) |
The target compound’s lactam structure offers intramolecular H-bonding, stabilizing its conformation .
Coumarin-Pyrimidinone Hybrids ()
Key Features :
- Coumarin fused with pyrimidinone.
- Tetrazole and pyrazole substituents.
Comparison :
| Property | Target Compound | Coumarin-Pyrimidinone Hybrid |
|---|---|---|
| Aromatic Systems | Single phenyl and triazole | Fused coumarin-pyrimidinone |
| Molecular Weight | Moderate (~450-500 g/mol) | Higher (>500 g/mol) |
| Bioactivity Potential | Enzyme inhibition (triazole) | Photophysical/anticoagulant (coumarin) |
The coumarin hybrid’s extended π-system may confer fluorescence or anticoagulant properties, whereas the target compound’s triazole and ester groups favor protease or kinase inhibition .
Structural and Functional Implications
Table 1: Functional Group Impact on Properties
| Compound | Key Functional Groups | Predominant Property |
|---|---|---|
| Target Compound | Triazole, pyrrolidinone, benzoate | Enzyme inhibition, metabolic stability |
| Thiadiazole Analog (LS-03205) | Thiadiazole, methoxy | Lipophilicity, oxidative metabolism |
| Pyrimidine-Thioxo Analog | Pyrimidine-thioxo, diphenylpyrazole | Rigidity, weak H-bonding |
Biological Activity
Ethyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate is a complex organic compound that incorporates triazole and pyrrolidine moieties. These structural components are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzoate group, a pyrrolidine ring, and a triazole derivative, which contribute to its potential pharmacological properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of triazole derivatives. For instance, compounds containing the triazole ring have shown significant activity against various bacterial strains and fungi. A study indicated that 1,2,3-triazoles exhibit broad-spectrum antimicrobial properties due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .
| Compound | Activity | Tested Organisms |
|---|---|---|
| This compound | Moderate to High | E. coli, S. aureus, C. albicans |
Antifungal Activity
The presence of the triazole moiety in this compound suggests potential antifungal properties. Triazoles are well-documented antifungal agents that inhibit the synthesis of ergosterol in fungal cell membranes. Research indicates that derivatives of triazole can effectively combat strains like Candida albicans and Aspergillus species .
Anticancer Activity
The compound's structure suggests potential anticancer activity as well. Triazole derivatives have been linked to cytotoxic effects against various cancer cell lines. For example, studies have reported that certain triazole-containing compounds induce apoptosis in cancer cells through the activation of caspases . The specific activity of this compound against specific cancer types remains an area for further investigation.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Triazole Derivatives in Antimicrobial Therapy : A study demonstrated that a series of triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicated that substitutions on the triazole ring enhanced activity .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that triazole derivatives induced apoptosis in human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involved mitochondrial dysfunction and reactive oxygen species generation .
- Synergistic Effects with Existing Antibiotics : Research has indicated that combining triazole derivatives with conventional antibiotics can enhance antimicrobial efficacy against resistant strains .
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
